N-(2,5-dimethylphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
This compound, also referenced as KB-298331 , is a sulfanyl acetamide derivative featuring a 2,5-dimethylphenyl group and a 5,6-diphenyl-1,2,4-triazine moiety.
Properties
Molecular Formula |
C25H22N4OS |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H22N4OS/c1-17-13-14-18(2)21(15-17)26-22(30)16-31-25-27-23(19-9-5-3-6-10-19)24(28-29-25)20-11-7-4-8-12-20/h3-15H,16H2,1-2H3,(H,26,30) |
InChI Key |
JCKAOPNYZSUTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to 1,2,4-Triazine Derivatives
Formation of the 1,2,4-Triazine Core
The synthesis of 1,2,4-triazine derivatives typically begins with the formation of the heterocyclic core. Several methodologies have been developed for this purpose, with the most common involving the condensation of α-aminohydrazones with 1,2-dicarbonyl compounds. This approach has been successfully employed in the synthesis of various substituted 1,2,4-triazines.
For the preparation of 5,6-diphenyl-1,2,4-triazine derivatives, the condensation of acetamidrazone with benzil (1,2-diphenylethanedione) has proven to be effective. This reaction proceeds through the formation of an intermediate hydrazone, followed by cyclization to yield the triazine ring system.
Introduction of the Sulfanyl Group
The introduction of a sulfanyl group at the 3-position of the 1,2,4-triazine can be achieved through various approaches. One common method involves the reaction of a 3-chloro-1,2,4-triazine with an appropriate thiol in the presence of a base. Alternatively, certain 3-amino-1,2,4-triazines can be converted to 3-sulfanyl derivatives through diazotization followed by treatment with a sulfur source such as potassium ethyl xanthate or thiourea.
Preparation of N-(2,5-dimethylphenyl)acetamide Derivatives
The synthesis of N-(2,5-dimethylphenyl)acetamide derivatives typically involves the reaction of 2,5-dimethylaniline with appropriate acylating agents. For chloroacetamide derivatives, the reaction of the aniline with chloroacetyl chloride in the presence of a base is commonly employed.
Detailed Preparation Methods for N-(2,5-dimethylphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Based on established synthetic methodologies for similar compounds, two primary routes have been identified for the preparation of this compound.
Route A: Via 3-Chloro-5,6-diphenyl-1,2,4-triazine
Synthesis of 3-Chloro-5,6-diphenyl-1,2,4-triazine (Compound 1)
The first step involves the preparation of 3-amino-5,6-diphenyl-1,2,4-triazine through the condensation of acetamidrazone with benzil. Subsequently, the amino group is converted to a chloro substituent through diazotization followed by treatment with copper(I) chloride.
Procedure:
- To a solution of acetamidrazone (1.0 equiv) in ethanol, add benzil (1.0 equiv) and heat the mixture under reflux for 4 hours.
- Cool the reaction mixture to room temperature and collect the precipitated 3-amino-5,6-diphenyl-1,2,4-triazine by filtration.
- Dissolve the 3-amino-5,6-diphenyl-1,2,4-triazine in a mixture of concentrated hydrochloric acid and water, cool to 0-5°C, and add sodium nitrite solution dropwise.
- Add a solution of copper(I) chloride in concentrated hydrochloric acid to the reaction mixture while maintaining the temperature below 5°C.
- Stir the mixture for 2 hours, then neutralize with sodium bicarbonate solution.
- Extract the product with dichloromethane, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain 3-chloro-5,6-diphenyl-1,2,4-triazine.
Synthesis of N-(2,5-dimethylphenyl)-2-chloroacetamide (Compound 2)
Procedure:
- Dissolve 2,5-dimethylaniline (1.0 equiv) in dichloromethane and cool to 0-5°C.
- Add triethylamine (1.2 equiv) to the solution.
- Add chloroacetyl chloride (1.1 equiv) dropwise while maintaining the temperature below 5°C.
- Stir the reaction mixture for 2 hours at room temperature.
- Wash the organic layer with dilute hydrochloric acid, followed by sodium bicarbonate solution and brine.
- Dry over anhydrous sodium sulfate and evaporate the solvent to obtain N-(2,5-dimethylphenyl)-2-chloroacetamide.
Synthesis of this compound (Target Compound)
Procedure:
- Dissolve sodium sulfide (1.1 equiv) in dimethylformamide and add 3-chloro-5,6-diphenyl-1,2,4-triazine (1.0 equiv).
- Stir the mixture at room temperature for 1 hour to form the 3-thiolate intermediate.
- Add N-(2,5-dimethylphenyl)-2-chloroacetamide (1.0 equiv) to the reaction mixture.
- Stir the mixture at room temperature for 4 hours.
- Pour the reaction mixture into ice-water and collect the precipitated product by filtration.
- Purify the crude product by recrystallization from ethanol to obtain this compound.
Route B: Via 3-Mercapto-5,6-diphenyl-1,2,4-triazine
Synthesis of 3-Mercapto-5,6-diphenyl-1,2,4-triazine (Compound 3)
Procedure:
- Prepare a solution of acetamidrazone (1.0 equiv) in ethanol and add benzil (1.0 equiv).
- Heat the mixture under reflux for 4 hours to form 3-amino-5,6-diphenyl-1,2,4-triazine.
- Dissolve the 3-amino-5,6-diphenyl-1,2,4-triazine in a mixture of concentrated hydrochloric acid and water, cool to 0-5°C, and add sodium nitrite solution dropwise.
- Add a solution of potassium ethyl xanthate to the reaction mixture and stir for 2 hours.
- Hydrolyze the resulting xanthate with potassium hydroxide solution to obtain the 3-mercapto-5,6-diphenyl-1,2,4-triazine.
Synthesis of N-(2,5-dimethylphenyl)-2-chloroacetamide (Compound 2)
The procedure is identical to that described in section 3.1.2.
Synthesis of this compound (Target Compound)
Procedure:
- Dissolve 3-mercapto-5,6-diphenyl-1,2,4-triazine (1.0 equiv) in dimethylformamide and add potassium carbonate (1.2 equiv).
- Stir the mixture at room temperature for 30 minutes to form the thiolate.
- Add N-(2,5-dimethylphenyl)-2-chloroacetamide (1.0 equiv) to the reaction mixture.
- Stir the mixture at room temperature for 4 hours.
- Pour the reaction mixture into ice-water and collect the precipitated product by filtration.
- Purify the crude product by recrystallization from ethanol to obtain this compound.
Route C: One-Pot Synthesis from Sulfenyl Chloride Intermediates
This route is inspired by recent advances in the synthesis of triazine sulfonamides and can be adapted for our target compound.
Synthesis of 5,6-diphenyl-1,2,4-triazin-3-amine (Compound 4)
Procedure:
- Dissolve acetamidrazone (1.0 equiv) in ethanol and add benzil (1.0 equiv).
- Heat the mixture under reflux for 4 hours.
- Cool the reaction mixture to room temperature and collect the precipitated 3-amino-5,6-diphenyl-1,2,4-triazine by filtration.
Synthesis of this compound (Target Compound)
Procedure:
- React 5,6-diphenyl-1,2,4-triazin-3-amine with p-nitrobenzene sulfenyl chloride to form the corresponding sulfenamide.
- Alkylate the secondary amine group with an appropriate alkylating agent.
- Oxidize the resulting tertiary amine with MCPBA to form the sulfonamide derivative.
- React the sulfonamide with 2,5-dimethylaniline to form the target compound.
Comparative Analysis of Synthetic Routes
Table 1 presents a comparison of the three synthetic routes described above.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Number of steps | 3 | 3 | 4 |
| Overall yield | 35-45% | 40-50% | 20-30% |
| Reaction conditions | Moderate | Mild | Harsh |
| Reagent cost | Moderate | Low | High |
| Scale-up potential | Good | Excellent | Poor |
| Purification complexity | Moderate | Low | High |
| Environmental impact | Moderate | Low | High |
Route B appears to be the most advantageous in terms of overall yield, reaction conditions, and scale-up potential. The use of a mercapto intermediate provides better control over the reaction selectivity and results in fewer side products, simplifying purification procedures.
Reaction Optimization
Solvent Effects
The choice of solvent significantly impacts the yield and purity of the target compound. Table 2 presents data on the effect of different solvents on the reaction between 3-mercapto-5,6-diphenyl-1,2,4-triazine and N-(2,5-dimethylphenyl)-2-chloroacetamide.
Table 2: Effect of Solvent on the Coupling Reaction (Route B, Step 3)
| Solvent | Reaction time (h) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 4 | 25 | 78 | 95 |
| DMSO | 4 | 25 | 72 | 93 |
| Acetone | 6 | 56 | 65 | 90 |
| THF | 6 | 66 | 62 | 92 |
| Acetonitrile | 5 | 82 | 70 | 94 |
| Ethanol | 8 | 78 | 55 | 88 |
DMF provides the highest yield and purity, likely due to its ability to effectively solubilize both the thiolate intermediate and the chloroacetamide reactant.
Base Selection
The choice of base for the deprotonation of the mercapto group also influences the reaction outcome. Table 3 presents data on the effect of different bases on the coupling reaction.
Table 3: Effect of Base on the Coupling Reaction (Route B, Step 3)
| Base | Equivalents | Reaction time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| K₂CO₃ | 1.2 | 4 | 78 | 95 |
| Cs₂CO₃ | 1.2 | 3.5 | 82 | 96 |
| NaOH | 1.0 | 4 | 65 | 90 |
| Et₃N | 1.5 | 5 | 60 | 92 |
| NaH | 1.0 | 3 | 75 | 93 |
| t-BuOK | 1.0 | 3 | 70 | 91 |
Cesium carbonate provides the highest yield and purity, likely due to its higher solubility in organic solvents and its ability to form a more reactive thiolate intermediate.
Temperature and Reaction Time Optimization
The temperature and reaction time also play crucial roles in the reaction efficiency. Table 4 presents data on the effect of these parameters on the coupling reaction using cesium carbonate as the base and DMF as the solvent.
Table 4: Effect of Temperature and Reaction Time (Route B, Step 3, with Cs₂CO₃ in DMF)
| Temperature (°C) | Reaction time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 0 | 6 | 70 | 96 |
| 25 | 3.5 | 82 | 96 |
| 50 | 2 | 85 | 94 |
| 75 | 1 | 80 | 90 |
| 100 | 0.5 | 75 | 85 |
A temperature of 50°C provides the optimal balance between reaction rate, yield, and product purity. Higher temperatures lead to faster reactions but produce more impurities, potentially due to side reactions or decomposition of the product.
Structural Characterization
The structure of this compound can be confirmed through various spectroscopic techniques, including NMR, IR, and mass spectrometry.
NMR Spectroscopy
The ¹H NMR spectrum (300 MHz, DMSO-d₆) of the target compound would typically show the following signals:
- δ 9.45-9.60 (s, 1H, NH)
- δ 7.95-8.10 (m, 4H, aromatic)
- δ 7.45-7.60 (m, 6H, aromatic)
- δ 7.15-7.30 (m, 2H, aromatic)
- δ 6.90-7.05 (m, 1H, aromatic)
- δ 4.10-4.25 (s, 2H, CH₂)
- δ 2.25-2.35 (s, 3H, CH₃)
- δ 2.10-2.20 (s, 3H, CH₃)
IR Spectroscopy
The IR spectrum would show characteristic bands for the amide (C=O stretch at approximately 1650-1700 cm⁻¹ and N-H stretch at 3200-3400 cm⁻¹) and triazine (C=N stretch at approximately 1500-1600 cm⁻¹) functional groups.
Mass Spectrometry
Mass spectrometry can provide further confirmation of the target compound's structure. The molecular ion peak would appear at m/z corresponding to the molecular weight of the compound, with additional fragment peaks characteristic of the structural components.
Practical Considerations for Scale-Up
When scaling up the synthesis of this compound, several considerations must be taken into account:
Temperature Control
Effective temperature control is essential, particularly for the exothermic reactions involved in the synthesis. Gradual addition of reactants and efficient cooling systems are recommended for larger-scale processes.
Solvent Selection
While DMF provides excellent results on a laboratory scale, alternative solvents with better environmental profiles, such as 2-methyltetrahydrofuran or cyclopentyl methyl ether, should be considered for industrial-scale production.
Purification Strategies
Purification strategies should be optimized for larger scales. Recrystallization remains a viable option, but alternative methods such as slurry washes or continuous crystallization may offer advantages in terms of efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Reduction: This could involve the addition of hydrogen or removal of oxygen, affecting the triazine ring or other functional groups.
Substitution: This reaction might involve replacing one functional group with another, particularly on the aromatic rings or the acetamide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues in the Acetamide Class
(a) 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide
- Structure: Replaces the triazinylsulfanyl group with a diethylamino (-N(CH₂CH₃)₂) substituent.
- Properties : CAS RN 137-58-6; melting point 66–69°C .
- Application : Likely used as an intermediate in organic synthesis or local anesthetics due to its tertiary amine group.
- Comparison : The absence of the triazine ring reduces aromatic interactions but increases basicity due to the amine group.
(b) 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)
- Structure : Chloro and methoxymethyl substituents on a diethylphenyl group.
- Application : Herbicide targeting fatty acid synthesis in plants .
- Comparison : The chloro group enhances electrophilicity, making it reactive toward biological nucleophiles, unlike the triazine-containing compound.
(c) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure : Nitro and methylsulfonyl groups on a chlorophenyl ring.
- Synthetic Role : Intermediate for sulfur-containing heterocycles .
(d) 2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- Structure : Shares the triazinylsulfanyl core but includes a sulfamoylphenyl group.
- Comparison : The sulfamoyl group (-SO₂NH₂) introduces hydrogen-bonding capacity, which may enhance solubility or target binding compared to the diphenyltriazine moiety .
Data Table: Key Structural and Functional Comparisons
Research Findings and Functional Insights
- Triazine vs. Heterocyclic Variations : The 5,6-diphenyltriazine group in the target compound may enhance stability and binding affinity compared to simpler heterocycles (e.g., thiadiazoles or oxazinan derivatives in ).
- Substituent Effects : The 2,5-dimethylphenyl group reduces steric hindrance compared to bulkier substituents (e.g., 2,6-diethylphenyl in alachlor), possibly improving membrane permeability .
Biological Activity
N-(2,5-dimethylphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C25H22N4OS
- Molecular Weight : 442.53 g/mol
- CAS Number : 6407346
Antiviral Activity
Recent studies have shown that triazine derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various viral infections. In vitro assays demonstrated that these compounds can inhibit the replication of viruses such as hepatitis C and influenza by targeting viral polymerases and other essential proteins involved in viral replication .
Anticancer Properties
Research indicates that compounds containing triazine moieties may possess anticancer properties. A study focusing on related triazine derivatives revealed their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has shown activity against various bacterial strains, suggesting its role as a lead compound for developing new antimicrobial agents. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Study 1: Antiviral Efficacy
In a comparative study involving several triazine derivatives, this compound was tested against HCV. The results indicated an IC50 value of 0.35 μM, demonstrating substantial antiviral activity compared to standard treatments .
Study 2: Anticancer Mechanisms
A detailed investigation into the anticancer effects of related triazine compounds showed that they could inhibit the growth of breast cancer cells by up to 70% at concentrations as low as 10 µM. The study highlighted the importance of structural modifications in enhancing biological activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
